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Compound of Interest

Compound Name: Pentyl nitrite

Cat. No.: B1215311 Get Quote

Introduction: Pentyl nitrite, also known as n-amyl nitrite, is an alkyl nitrite with the chemical

formula C₅H₁₁NO₂. It serves as a vasodilator agent and finds application in various chemical

syntheses. For researchers, scientists, and professionals in drug development, a thorough

understanding of its spectroscopic characteristics is crucial for identification, purity assessment,

and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pentyl nitrite,

complete with detailed experimental protocols and structured data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For pentyl nitrite, both ¹H (proton) and ¹³C (carbon-13)

NMR are essential for structural elucidation.

Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy of pentyl nitrite reveals five distinct signals corresponding to the

different proton environments in the pentyl chain. The chemical shifts are influenced by the

electronegative nitroso (-ONO) group, which deshields the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for Pentyl Nitrite
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Assignment
(CH₃(CH₂)₃CH₂ONO
)

Chemical Shift (δ)
in ppm

Multiplicity Integration

-O-CH₂- ~4.70 Triplet (t) 2H

-O-CH₂-CH₂- ~1.74 Quintet 2H

-CH₂-CH₂-CH₃ ~1.38 Multiplet 2H

-CH₂-CH₃ ~1.38 Multiplet 2H

-CH₃ ~0.92 Triplet (t) 3H

Solvent: Chloroform-d

(CDCl₃), Reference:

Tetramethylsilane

(TMS) at 0.00 ppm.

Data sourced from

publicly available

spectral databases.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in a

unique electronic environment gives a distinct signal. Due to the lack of readily available, peer-

reviewed experimental data for the ¹³C NMR of n-pentyl nitrite, the following chemical shifts

are estimated based on established increments and data from analogous compounds. The

carbon atom attached to the electronegative oxygen of the nitrite group (C1) is expected to be

the most deshielded.

Table 2: Estimated ¹³C NMR Spectroscopic Data for Pentyl Nitrite
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Assignment (C5-C4-C3-C2-C1-ONO) Estimated Chemical Shift (δ) in ppm

C1 (-O-CH₂-) 70 - 75

C2 (-O-CH₂-CH₂-) 28 - 32

C3 (-CH₂-CH₂-CH₃) 21 - 25

C4 (-CH₂-CH₃) 21 - 25

C5 (-CH₃) 13 - 15

Solvent: Chloroform-d (CDCl₃), Reference: TMS

at 0.00 ppm. Note: These are estimated values.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of pentyl nitrite is

characterized by strong absorption bands corresponding to the N=O and O-N bonds of the

nitrite group.

Table 3: Key IR Absorption Bands for Pentyl Nitrite

Wavenumber (cm⁻¹) Intensity Assignment

~2960, ~2870 Strong C-H stretching (alkane)

~1665 Strong
N=O stretching (anti-

symmetric)

~1620 Strong
N=O stretching (syn-

symmetric)

~1465 Medium C-H bending (alkane)

~780 Strong O-N stretching

Sample Phase: Neat liquid or

gas phase.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1215311?utm_src=pdf-body
https://www.benchchem.com/product/b1215311?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pentyl-nitrite
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The presence of two strong bands for the N=O stretch is characteristic of alkyl nitrites and

arises from the existence of rotational isomers (syn and anti conformations) around the O-N

single bond.[1]

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized

molecules. Electron Ionization (EI) is commonly used for volatile compounds like pentyl nitrite,

resulting in a molecular ion peak and a series of fragment ions that form a characteristic

fragmentation pattern.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Pentyl Nitrite

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

117 Low [C₅H₁₁NO₂]⁺ (Molecular Ion)

71 ~17 [C₅H₁₁]⁺ (Loss of NO₂)

70 ~35 [C₅H₁₀]⁺

57 ~51 [C₄H₉]⁺

55 ~43 [C₄H₇]⁺

43 ~42 [C₃H₇]⁺

42 ~58 [C₃H₆]⁺

41 100 [C₃H₅]⁺

30 ~54 [NO]⁺

29 ~96 [C₂H₅]⁺

Ionization Method: Electron

Ionization (EI) at 70 eV. Data

sourced from NIST and other

spectral databases.[2][3]
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The base peak at m/z 41 corresponds to the stable allyl cation fragment. The presence of a

peak at m/z 30 is characteristic of the nitroso group. The molecular ion peak at m/z 117 is often

weak or absent due to the lability of the O-N bond.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a volatile

liquid sample such as pentyl nitrite.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 10-20 mg of pentyl nitrite for ¹H NMR (or 50-100 mg for

¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal

standard (e.g., tetramethylsilane, TMS).

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube to a

height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp

and symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:
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Set the appropriate acquisition parameters (e.g., spectral width, number of scans,

relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals for ¹H NMR.

FT-IR Spectroscopy Protocol (Neat Liquid Film)
Sample Preparation:

Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator.

Place one drop of pentyl nitrite onto the center of one plate.

Carefully place the second plate on top, spreading the liquid into a thin, uniform film

between the plates.

Instrument Setup:

Ensure the sample compartment of the FT-IR spectrometer is empty.

Acquire a background spectrum. This will be automatically subtracted from the sample

spectrum to remove interferences from atmospheric CO₂ and water vapor.

Data Acquisition:

Place the prepared salt plate assembly into the sample holder in the spectrometer.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.
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Cleanup:

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous

acetone or isopropanol) and return them to the desiccator.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Pentyl nitrite is highly volatile and can be introduced into the mass spectrometer via a

gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile

liquids.

For GC-MS, a dilute solution of pentyl nitrite in a volatile solvent (e.g., hexane or

dichloromethane) is prepared and injected into the GC. The GC separates the analyte

from the solvent before it enters the MS ion source.

Instrument Setup:

The ion source is typically operated under high vacuum (e.g., 10⁻⁶ torr).

The electron energy is set to a standard value of 70 eV to generate reproducible

fragmentation patterns.

The mass analyzer is calibrated using a known reference compound (e.g.,

perfluorotributylamine, PFTBA).

Data Acquisition:

The instrument is set to scan over a desired mass range (e.g., m/z 10 to 200).

As the sample enters the ion source, it is ionized and fragmented. The mass analyzer

separates the ions based on their m/z ratio, and the detector records their abundance.

Data Analysis:

The resulting mass spectrum is plotted as relative intensity versus m/z.
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The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the

structure of the compound by comparing it to library spectra or by interpreting the

fragmentation pathways.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the complete spectroscopic

analysis of a chemical sample like pentyl nitrite.

Generalized Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Final Report

Pentyl Nitrite Sample
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Acquire FT-IR
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FT, Phasing,
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Peak Picking

Library Search,
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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